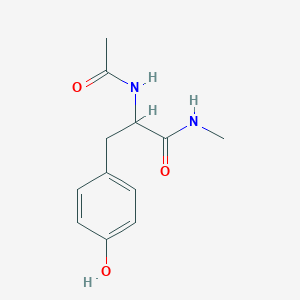

N-Acetyl-L-tyrosine methylamide

Description

Historical Context of Capped Amino Acid Derivatives as Research Models

The use of "capped" amino acid derivatives, such as N-acetyl-L-tyrosine methylamide, has a significant history in the field of biophysical chemistry and structural biology. These models emerged from the need to understand the intrinsic conformational preferences of individual amino acid residues, which are the building blocks of proteins. Early research on peptides and proteins was often complicated by the strong electrostatic interactions of the N- and C-termini. To simplify these systems, scientists began to use N-acetyl and N'-methylamide groups to cap the ends of single amino acids or short peptide chains. This effectively neutralizes the termini, creating a model that more closely mimics the environment of an amino acid residue within a larger polypeptide chain. This approach allows for the detailed study of side-chain conformations and their interactions with the peptide backbone, free from the dominant influence of terminal charges.

Significance as a Model for Aromatic Amino Acid Residues in Peptides and Proteins

This compound is particularly significant as a model for aromatic amino acid residues. Aromatic residues like tyrosine, tryptophan, and phenylalanine play critical roles in protein structure and function. Their bulky, planar side chains are involved in a variety of interactions, including hydrophobic packing, cation-pi interactions, and hydrogen bonding (in the case of tyrosine and tryptophan). Understanding the conformational landscape of these residues is essential for predicting protein folding, stability, and binding interactions.

The study of this compound allows researchers to probe the energetic landscape of the tyrosine side chain's rotational degrees of freedom (chi angles) and its interplay with the backbone dihedral angles (phi and psi). This information is crucial for parameterizing molecular mechanics force fields used in computational simulations of protein dynamics and for interpreting experimental data from techniques like NMR spectroscopy.

Overview of Research Paradigms and Methodologies Applied to this compound

A variety of research paradigms and methodologies have been applied to study this compound, each providing unique insights into its properties.

Computational and Theoretical Methods:

Ab initio and Density Functional Theory (DFT) Calculations: These quantum mechanical methods are used to perform comprehensive conformational analyses, locating all possible stable structures (conformers) on the potential energy hypersurface. researchgate.net These calculations provide detailed information about the relative energies and geometries of different conformers, revealing the intrinsic conformational preferences of the molecule. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are employed to study the dynamic behavior of this compound in different environments, such as in vacuum or in solution. These simulations can reveal how the solvent and temperature influence the conformational equilibrium and the rates of transition between different conformational states.

Experimental Techniques:

Spectroscopy: Various spectroscopic techniques are utilized to probe the structure and environment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are used to determine the three-dimensional structure and dynamics of the molecule in solution. embopress.org

Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, which are sensitive to its conformation and hydrogen bonding patterns.

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of this compound in its crystalline state. This solid-state structure serves as a valuable benchmark for comparison with solution-state and computational data.

The table below summarizes some of the key research findings obtained through these methodologies.

| Research Area | Key Findings |

| Conformational Analysis | Computational studies have identified numerous stable conformers, highlighting the significant flexibility of the molecule. The relative stabilities of these conformers are influenced by side-chain-backbone interactions. researchgate.net |

| Spectroscopic Characterization | NMR and other spectroscopic methods have been used to characterize the different conformations present in solution and to study the dynamics of their interconversion. embopress.orgchemicalbook.com |

| Environmental Effects | Research has explored how the conformational preferences of this compound are influenced by the solvent environment, providing insights into the role of solvation in protein folding. |

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

2-acetamido-3-(4-hydroxyphenyl)-N-methylpropanamide |

InChI |

InChI=1S/C12H16N2O3/c1-8(15)14-11(12(17)13-2)7-9-3-5-10(16)6-4-9/h3-6,11,16H,7H2,1-2H3,(H,13,17)(H,14,15) |

InChI Key |

KHRMBHFDICMQHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC |

Origin of Product |

United States |

Synthetic Methodologies for Research Purposes

Preparation of N-Acetyl-L-tyrosine Methylamide and Related Derivatives

The preparation of this compound often involves the amidation of an ester precursor. This approach provides a straightforward route to the desired amide with good yields.

A common and effective method for synthesizing N-acetyl-L-tyrosine amides is through the aminolysis of N-acetyl-L-tyrosine ethyl ester. While specific literature on the methylamide is sparse, the synthesis of the closely related N-Acetyl-tyrosine ethyl amide provides a direct procedural template. This process involves the reaction of the ethyl ester with an aqueous solution of the corresponding amine. govst.edu

For the preparation of this compound, N-acetyl-L-tyrosine ethyl ester would be reacted with an aqueous solution of methylamine. The reaction mixture is typically stirred for an extended period, such as two days, to ensure the completion of the aminolysis reaction, which converts the ethyl ester into the desired methylamide. govst.edu This type of A-B aminolysis, where an ester and an amine on different molecules react, is a fundamental reaction for forming amide bonds. researchgate.net

Interactive Data Table: Reaction Conditions for Aminolysis

| Parameter | Value/Condition | Source |

| Starting Material | N-Acetyl-L-tyrosine ethyl ester | govst.edu |

| Reagent | Aqueous Methylamine (by analogy) | govst.edu |

| Reaction Time | ~48 hours (stirred) | govst.edu |

| Product | This compound | govst.edu |

For specific research purposes, the this compound structure can be modified. These modifications are often introduced on the L-tyrosine molecule before its conversion to the final product.

O-methylation: The synthesis of O-methyl-L-tyrosine, a key precursor for O-methylated derivatives, can be achieved through methods such as the deprotection of N-benzyloxycarbonyl-O-methyl-L-tyrosine. prepchem.com In this approach, the phenolic hydroxyl group of a protected tyrosine derivative is methylated. This O-methylated tyrosine can then be N-acetylated and subsequently converted to the methylamide using the methods described previously. This multi-step process ensures that the desired O-methyl modification is incorporated without interfering with other reactive sites.

Radiolabeling Precursors: For applications in medical imaging or tracer studies, radiolabeling is essential. Tyrosine and its derivatives are often radioiodinated on the aromatic ring for these purposes. researchgate.net A common method is direct electrophilic iodination using a radioisotope of iodine (e.g., ¹³¹I) in the presence of an oxidizing agent like Chloramine-T. researchgate.net This procedure could be applied to this compound to produce a radiolabeled version for research. Similarly, precursors for fluorinated derivatives, such as for the synthesis of 6-[¹⁸F]-Fluoro-L-m-tyrosine (FMT), have been developed from modified tyrosine ethyl esters. science.gov

Production of Isotopically Labeled this compound for Structural and Mechanistic Studies

The production of isotopically labeled compounds is fundamental for nuclear magnetic resonance (NMR) spectroscopy, which is used to study protein structure and dynamics. nih.govsigmaaldrich.com The synthesis of isotopically labeled this compound involves preparing L-tyrosine enriched with stable isotopes like ¹³C, ¹⁵N, or ²H (deuterium) and then converting it to the target molecule.

The general strategy involves a de novo synthesis of the amino acid from simple, commercially available isotopic building blocks. nih.gov This ensures that the isotopic pattern is under complete synthetic control. For example, facile, gram-scale syntheses have been developed for spin-isolated tyrosine, where specific atoms are replaced with isotopes to simplify NMR spectra and provide enhanced structural detail. nih.govresearchgate.net These synthetic routes can be complex, involving multiple steps to build the amino acid structure with the desired labeling pattern. nih.gov

Once the isotopically labeled L-tyrosine is synthesized, it can be converted to this compound through the N-acetylation and subsequent aminolysis of its ethyl ester, as outlined in section 2.1.1. This modular approach allows for the creation of a variety of labeled compounds tailored for specific NMR experiments. nmr-bio.com

Interactive Data Table: Isotopes in Mechanistic Studies

| Isotope | Purpose in Research | Source |

| ¹³C | Enhances NMR sensitivity; allows for site-specific interrogation of structures. | sigmaaldrich.com |

| ¹⁵N | Used in combination with ¹³C for multidimensional correlation NMR techniques. | sigmaaldrich.com |

| ²H (Deuterium) | Simplifies ¹H NMR spectra by replacing protons, reducing signal overlap. | nmr-bio.com |

Structural Characterization and Conformational Analysis

The three-dimensional structure and conformational flexibility of N-Acetyl-L-tyrosine methylamide are primarily investigated through vibrational spectroscopy. These techniques are highly sensitive to the local molecular environment and the vibrational modes of the molecule's constituent atoms.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for probing the vibrational modes of a molecule. youtube.com By measuring the absorption of infrared radiation at specific frequencies, IR spectroscopy can identify the functional groups present and provide information about their chemical environment. youtube.com In the context of this compound, IR studies focus on characteristic bands such as the amide I, II, and III bands, as well as vibrations associated with the phenolic side chain. The frequencies of these bands are sensitive to the conformation of the peptide backbone and the hydrogen-bonding interactions involving the amide groups.

The analysis of the amide I band, which arises primarily from the C=O stretching vibration of the amide group, is particularly informative. Variations in the position and shape of this band can indicate the presence of different conformers with distinct hydrogen-bonding patterns. For instance, the presence of multiple underlying transitions within a broad amide I band can suggest the coexistence of various rotational conformers in solution, each with a slightly different solvation shell. researchgate.net

Raman Spectroscopy

Raman spectroscopy, another form of vibrational spectroscopy, provides complementary information to IR spectroscopy. nih.gov It relies on the inelastic scattering of monochromatic light, and the resulting Raman spectrum reveals the vibrational modes of the molecule. nih.govpsu.edu Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations, making it well-suited for studying the aromatic side chain of this compound. nih.gov

Raman spectra of NATMA can be used as a "fingerprint" to identify the compound and analyze its molecular structure. nih.gov Studies on similar molecules, like tyrosine, have shown that Raman bands can be assigned to specific vibrations of the phenolic ring, as well as the C-C and C-N backbone stretching modes. researchgate.net Enhanced Raman techniques, such as surface-enhanced Raman scattering (SERS), can be employed to amplify the signal and detect even subtle structural changes. mdpi.com

Vibrational Assignments and Deuteration Effects

To definitively assign the observed vibrational bands in the IR and Raman spectra of this compound to specific molecular motions, researchers often employ isotopic substitution, particularly deuteration. By replacing hydrogen atoms with deuterium (B1214612) atoms at specific positions in the molecule (e.g., on the amide groups or the aromatic ring), the frequencies of the corresponding vibrational modes will shift.

This isotopic shift allows for the unambiguous assignment of vibrational bands. For example, the deuteration of the N-H group in the amide linkage would cause a significant downshift in the frequency of the N-H stretching and bending vibrations, confirming the assignment of the amide II band. Such studies, often complemented by theoretical calculations, are crucial for a detailed understanding of the vibrational dynamics and conformational preferences of NATMA.

Electronic Spectroscopy and Circular Dichroism (CD) Studies

The electronic properties and chiral nature of this compound are investigated using electronic spectroscopy and circular dichroism. These techniques provide insights into the electronic transitions within the molecule and its three-dimensional structure in solution.

Ultraviolet-Visible (UV-Vis) Absorption and Electronic Transitions

UV-Vis absorption spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. tanta.edu.eg The UV-Vis spectrum of this compound is dominated by the absorption of the phenolic side chain, which is the primary chromophore in the molecule. nih.govresearchgate.net

Like tyrosine, NATMA exhibits characteristic absorption bands in the UV region. iosrjournals.org These bands are attributed to π → π* electronic transitions within the aromatic ring. The two lowest energy transitions are typically assigned as the ¹Lₐ and ¹Lₑ transitions. nih.govresearchgate.net The exact positions and intensities of these absorption bands can be influenced by the solvent environment and the protonation state of the phenolic hydroxyl group. nih.govresearchgate.net

Table 1: Representative UV-Vis Absorption Maxima for Tyrosine Derivatives

| Compound | Transition | Wavelength (nm) |

|---|---|---|

| Tyrosine | ¹Lₐ | ~275 |

| Tyrosine | ¹Lₑ | ~224 |

| Phenol (B47542) | ¹Lₐ | ~270 |

| Phenol | ¹Lₑ | ~220 |

Note: These are approximate values and can vary with solvent and pH.

Temperature and Solvent Effects on Circular Dichroism Spectra

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org This technique is exquisitely sensitive to the secondary and tertiary structure of biomolecules. harvard.edu For this compound, the CD spectrum provides information about the conformation of the peptide backbone and the spatial arrangement of the chromophoric phenolic side chain relative to the chiral center.

The CD spectrum of NATMA, like other tyrosine derivatives, often shows a characteristic negative band in the near-UV region (around 275 nm). nih.gov The intensity and position of the CD bands are highly sensitive to environmental factors such as temperature and solvent polarity. nih.govresearchgate.net

Changes in temperature can affect the conformational equilibrium of the molecule. umich.edunih.gov As the temperature is varied, the populations of different conformers change, leading to alterations in the observed CD spectrum. umich.edu For example, a decrease in temperature may lead to a more rigid structure and an intensification of the CD signal. umich.edu

The solvent also plays a crucial role in determining the CD spectrum by influencing the conformational preferences of the molecule through hydrogen bonding and dielectric effects. nih.govresearchgate.net Comparing the CD spectra of NATMA in different solvents can reveal how the solvent environment modulates the conformational landscape of the molecule. nih.gov This sensitivity of the CD spectrum to the molecular surroundings underscores the importance of considering the environment when interpreting chiroptical data. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tyrosine |

| Phenol |

Influence of Aromatic Side Chains on Optical Activity and Conformation

The phenolic side chain of the tyrosine residue in this compound is a dominant factor in its conformational behavior. This aromatic group influences the molecule's structure through several types of interactions. Research on related compounds shows that non-covalent interactions, such as hydrogen bonding and dispersion forces involving the aromatic ring, are crucial. For instance, studies on complexes between monosaccharides and this compound (AcTyrNHMe) have demonstrated the importance of both hydrogen bonding and CH-π interactions. In these complexes, a hydroxyl group from the sugar often forms a hydrogen bond with the oxygen of the tyrosine's phenolic side chain, anchoring the two molecules and facilitating further interactions with the peptide backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the three-dimensional structure and dynamics of molecules in solution. For this compound, NMR provides detailed information about its average conformation and flexibility. Techniques like 1H NMR can be used to determine conformational preferences by analyzing chemical shifts, coupling constants, and through-space interactions via the Nuclear Overhauser Effect (NOE). rsc.org

In studies of similar peptide models, such as N-acetyl-N′-methylprolineamide, 1H NMR data, in conjunction with theoretical calculations, has been used to describe the conformational behavior in different media. rsc.org For larger systems, methyl-based NMR spectroscopy has become particularly valuable. nih.gov The methyl groups, like those in the acetyl and methylamide moieties of this compound, serve as sensitive probes of molecular dynamics. nih.govnih.gov Their rapid local tumbling and the presence of three protons lead to sharper signals and enhanced sensitivity, making them excellent reporters for conformational changes occurring on a wide range of timescales. nih.gov Although primarily used for larger biomolecules, the principles are applicable for detailed conformational analysis of this dipeptide derivative in various solvent environments.

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography provides precise, atomic-level coordinates of molecules in their solid, crystalline state. This technique is the gold standard for determining the static three-dimensional structure, bond lengths, bond angles, and intermolecular interactions. While a specific structure for this compound is not detailed in the provided search results, extensive research on highly analogous compounds, such as N-acetyl-L-tyrosine methyl ester monohydrate, offers significant insight. nih.gov The determination of a crystal structure involves growing a single crystal, diffracting X-rays off its atomic planes, and using the resulting diffraction pattern to compute an electron density map from which the atomic positions are derived. nih.govnih.govtmu.edu.tw

The analysis of crystal structures, particularly hydrated forms, reveals how solvent molecules are integrated into the crystal lattice. In the case of N-acetyl-L-tyrosine methyl ester monohydrate, X-ray diffraction analysis determined the structure at two different temperatures (293 K and 123 K). nih.gov This revealed that the water molecule is not merely a space-filler but plays a critical role in the crystal packing, acting as both a donor and acceptor in the hydrogen bond network. nih.gov Such analyses provide a static snapshot of a low-energy conformation, detailing precise torsional angles and intermolecular contacts that are invaluable for benchmarking computational models. researchgate.netnih.gov

In the solid state, molecules of this compound and its analogs are held together by extensive networks of hydrogen bonds. The crystal structure of N-acetyl-L-tyrosine methyl ester monohydrate shows a well-defined network of O-H···O and N-H···O hydrogen bonds. nih.gov The amide groups of the peptide backbone, the phenolic hydroxyl group, and the ester group all participate in these interactions, with the water molecule acting as a key linker. nih.gov Specifically, the water molecule accepts one hydrogen bond and donates two, forming hydrogen-bonded layers within the crystal. nih.gov Such networks are critical for the stability of the crystal lattice. nih.gov Studies on other N-acetylated amino acid amides also emphasize the importance of backbone-backbone, backbone-side chain, and side chain-side chain hydrogen bonds in stabilizing specific conformers. researchgate.net

Conformational Landscape Mapping

The conformational landscape of a molecule represents the full range of its accessible three-dimensional shapes and the relative energies associated with them. Mapping this landscape is crucial for understanding molecular flexibility and function. For peptide derivatives like this compound, this landscape is often visualized as an energy surface as a function of key dihedral angles. nih.govnih.gov Theoretical conformational analysis, which involves calculating the energy of the molecule as its rotatable bonds are systematically varied, is a primary tool for this mapping. nih.gov For the closely related N-acetyl-L-lysine methylamide, conformational maps were generated by minimizing the energy for each set of backbone (φ, ψ) angles while allowing the side chain dihedral angles to vary, thereby describing the interdependence of backbone and side chain structures. nih.gov

The conformation of the peptide backbone of this compound is primarily described by two dihedral angles: phi (φ) and psi (ψ). gonzaga.edu The φ angle (C'-N-Cα-C') describes the rotation around the N-Cα bond, while the ψ angle (N-Cα-C'-N) describes rotation around the Cα-C' bond. gonzaga.edu The energetically allowed combinations of φ and ψ are famously depicted on a Ramachandran plot. researchgate.netyoutube.com

Table of Torsional Angles for N-acetyl-L-tyrosine methyl ester monohydrate

This table presents the torsional angles for a closely related compound, providing insight into the likely conformation of this compound. Data is from a crystal structure determination. nih.gov

| Angle | Definition | Value at 293 K (°) | Value at 123 K (°) |

| φ (phi) | C1-N1-C2-C4 | -113.8 | -113.6 |

| ψ (psi) | N1-C2-C4-O2 | 151.7 | 151.8 |

| ω (omega) | C2-C1-N1-C9 | 178.6 | 178.7 |

| χ¹ (chi1) | N1-C2-C3-C5 | -62.4 | -62.6 |

| χ² (chi2) | C2-C3-C5-C6 | 98.4 | 98.4 |

Note: Atom numbering is based on the source publication for N-acetyl-L-tyrosine methyl ester monohydrate. The values indicate a trans peptide bond (ω ≈ 180°) and a specific backbone and side-chain conformation.

Side-Chain Conformations (e.g., χ1/χ2 interconversions)

The side-chain of this compound, also known as N-acetyltyrosinamide (NATyrA), possesses two primary rotational degrees of freedom, defined by the dihedral angles χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1). The interplay between these angles dictates the spatial orientation of the phenolic ring relative to the peptide backbone. The interconversion between different rotameric states is a dynamic process that has been investigated using techniques such as fluorescence spectroscopy.

Studies on N-acetyltyrosinamide have identified three primary side-chain rotameric states: gauche(-), trans, and gauche(+). The interchange between these states occurs on different timescales. Rotameric exchange between the gauche(-) and trans states has been observed to happen on the nanosecond timescale. In contrast, exchange involving the gauche(+) state occurs on a longer timescale. nih.gov

The barriers to exchange between the two most populated rotamers have been determined, providing a measure of the energetic hurdles for these conformational transitions. For N-acetyltyrosinamide, the barrier to exchange has been measured at 3 kcal/mol. nih.gov This relatively low barrier highlights the significant flexibility of the tyrosine side-chain in this model compound.

The populations of these rotameric states are not equal, indicating that some orientations are energetically more favorable than others. The specific populations can be influenced by the local environment, such as the solvent. In aqueous solutions, the distribution of side-chain rotamers for the tyrosine residue in more complex peptides has been observed to be similar to that of this compound, underscoring its utility as a model compound. nih.gov

Energetically Favorable Conformations and Their Influence on Molecular Activity

While a complete, high-resolution potential energy surface specifically for this compound is not extensively detailed in the available literature, insights can be drawn from studies on related peptide models. The conformational space of such molecules is often visualized using a Ramachandran plot, which maps the energetically allowed regions for the φ and ψ backbone angles. For amino acids with bulky side chains like tyrosine, steric hindrance significantly restricts the accessible regions of the Ramachandran plot.

The conformation of the tyrosine residue is known to be crucial for the biological activity of many peptides and proteins. The spatial positioning of the phenolic hydroxyl group, in particular, is often critical for molecular recognition, binding to receptors, and catalytic activity. For instance, the specific orientation of the tyrosine side-chain can facilitate the formation of key hydrogen bonds or hydrophobic interactions with a binding partner.

In the context of larger peptides, local interactions can stabilize particular backbone and side-chain conformations. For example, in the tripeptide Ac-Asn-Pro-Tyr-NHMe, specific interactions in dimethylsulfoxide solution lead to the stabilization of a unique tyrosine side-chain conformation when compared to the more random distribution observed in this compound. nih.gov This highlights how the local peptide sequence can modulate the intrinsic conformational preferences of the tyrosine residue.

Intermolecular Interactions and Solvent Effects

Hydration Effects on Geometry and Vibrational Properties

The presence of water molecules has a profound impact on the geometry and vibrational characteristics of N-Acetyl-L-tyrosine methylamide. The conformational landscape of the molecule is significantly altered in an aqueous environment compared to the gas phase. nih.gov In solution, low-energy regions of the potential energy surface are broadened, and helical structures become more stabilized. nih.gov This stabilization is a result of the interplay between the molecule's backbone and side chain contributions. nih.gov

Explicit water molecule models involve the specific placement of water molecules around the solute to study hydration effects. In the crystal structure of a closely related compound, N-acetyl-L-tyrosine methyl ester monohydrate, a water molecule is a key component of the hydrogen-bonding network. nih.gov It acts as an acceptor for one hydrogen bond and a donor for two others, forming hydrogen-bonded layers with the protected L-tyrosine molecules. nih.gov Theoretical studies on similar dipeptides, like N-acetyl L-alanine N'-methylamide, also utilize explicit water molecules to understand how hydration affects structure and vibrational spectra. researchgate.netresearchgate.net These models demonstrate that the inclusion of even a few specific water molecules can significantly alter the calculated conformational stability and spectral features, bringing them closer to experimental observations in aqueous solution. researchgate.net

Solvent continuum models, such as the Polarizable Continuum Model (PCM), are used to describe the effects of a solvent without modeling individual solvent molecules. nih.govresearchgate.net Studies on a tyrosine dipeptide analogue, α-acetylamino-L-tyrosyl-N-methylamide (Ac-Tyr-NMe), using this model show that an aqueous solution significantly modifies the potential energy surface. nih.govresearchgate.net This leads to a general widening of low-energy regions and the stabilization of helical structures. nih.gov The model highlights the interplay between the backbone and side chain in determining the relative stabilities of different conformations, with stabilizing interactions between the N-H bond and the aromatic ring playing a significant role. nih.govresearchgate.net

Interactions with Other Biomolecules

This compound (AcTyrNHMe) serves as a model for the amino acid tyrosine in peptides and proteins, and its interactions with other biomolecules, particularly carbohydrates, are of significant interest.

Investigations into the complexes of AcTyrNHMe with various monosaccharides reveal structures that are primarily governed by hydrogen bonding, with additional modulation from CH-π interactions. acs.org These interactions are studied in a solvent-free environment to isolate the intrinsic binding properties. acs.org The nature of these complexes can vary significantly depending on the specific carbohydrate. For instance, complexes with methyl d-glucopyranosides (MeGlc) tend to form "insertion" structures, while those with methyl d-galactopyranosides (MeGal) adopt stacked intermolecular structures. acs.orgacs.org

| Interacting Monosaccharide | Primary Interaction Type | Structural Feature | Reference |

|---|---|---|---|

| α/βMeGlc | Hydrogen Bonding | Open, "insertion" structures | acs.org |

| α/βMeGal | Hydrogen Bonding & CH-π Interactions | Stacked intermolecular structures | acs.orgacs.org |

Hydrogen bonding is the dominant force in the formation of AcTyrNHMe-carbohydrate complexes. acs.org A key interaction involves a strong hydrogen bond from the phenolic hydroxyl group (p-OH) of the tyrosine side chain to an oxygen atom on the carbohydrate, often at the O-6 position. acs.org This initial bond acts as an anchor, facilitating further hydrogen bonds between the carbohydrate and the peptide backbone, including NH → O and OH → O=C interactions. acs.orgacs.org For example, in the complex with βMeGal, a strong hydrogen bond from the p-OH group to OH-6 is observed (r[OH—O] ~ 1.84 Å), which is part of a cooperative chain. acs.org Similarly, in a complex with another monosaccharide, the extended peptide is linked via a p-OH → O-6 hydrogen bond (r[OH—O] ~ 1.91 Å), supplemented by two further hydrogen bonds: NH → O-2 and OH-3 → O=C. acs.org

| Donor | Acceptor | Complex | Approx. Bond Length (Å) | Reference |

|---|---|---|---|---|

| p-OH (Tyrosine) | OH-6 (Carbohydrate) | βMeGal Complex | ~1.84 | acs.org |

| p-OH (Tyrosine) | O-6 (Carbohydrate) | Monosaccharide Complex | ~1.91 | acs.org |

| NH (Peptide Backbone) | O-2 (Carbohydrate) | Monosaccharide Complex | - | acs.org |

| OH-3 (Carbohydrate) | O=C (Peptide Backbone) | Monosaccharide Complex | - | acs.org |

While hydrogen bonding is dominant, CH-π dispersion interactions also play a crucial role, particularly in complexes with certain carbohydrates like α/βMeGal. acs.org In these complexes, the hydrogen bonds linking the carbohydrate to the peptide backbone bring some of the carbohydrate's C-H groups into close proximity with the aromatic ring of the tyrosine side chain. acs.org This results in stacked structures, which are in contrast to the insertion structures seen with other monosaccharides where such stacking is not observed. acs.org The presence and importance of these dispersion forces are confirmed by quantum chemical calculations that include a dispersion correction (like RI-B97D), which accurately predict the observed stacked geometries. acs.org These CH-π interactions are a key feature of carbohydrate-binding sites in many proteins, where aromatic residues like tyrosine are frequently found. nih.gov

Carbohydrate-Aromatic Interactions (e.g., monosaccharide complexes)

Stacked Intermolecular Structures

While detailed crystallographic studies focusing specifically on the stacked intermolecular structures of this compound are not extensively published, analysis of closely related compounds such as L-tyrosine alkyl esters provides valuable insights. For instance, L-tyrosine methyl ester, an analogue, crystallizes in the orthorhombic chiral space group P212121. researchgate.net Its crystal structure is characterized by a C(9) infinite hydrogen-bond chain, which is a primary packing motif. researchgate.net Molecules are interconnected in a three-dimensional network through O—H⋯N and N—H⋯O hydrogen bonding. researchgate.net This arrangement suggests that this compound likely engages in similar extensive hydrogen bonding, with the acetyl and methylamide groups providing additional sites for interaction, influencing its solid-state conformation and packing.

Interactions with Small Molecules and Chemical Reagents (e.g., trifluoroacetic acid, cyclic imines)

This compound interacts with various small molecules and chemical reagents, which can modulate its stability and reactivity.

Trifluoroacetic acid (TFA): Trifluoroacetic acid is a strong acid commonly used in peptide chemistry for removing protecting groups. nih.gov Its interaction with peptide-like molecules can lead to protonation and the formation of trifluoroacetate (B77799) salts. In solution, the presence of TFA as a counter-ion can influence the conformation and aggregation state of peptides by disrupting or altering non-covalent interactions like hydrogen bonds. nih.gov While specific studies on the interaction between TFA and this compound are not detailed, the general behavior of TFA with amino acid derivatives suggests it would interact with the amide and phenol (B47542) groups, potentially affecting their reactivity.

Cyclic Imines: this compound serves as a model compound, an analogue of the amino acid tyrosine, for studying reactions with cyclic imine Mannich electrophiles. chemrxiv.orgresearchgate.net These interactions are central to developing covalent inhibitors that target tyrosine residues in proteins. researchgate.net The reaction involves the phenolic side chain of the tyrosine moiety acting as a nucleophile in a Mannich-type reaction. chemrxiv.orgnih.gov This reactivity is explored under conditions that mimic a biological environment, such as in a phosphate-buffered saline (PBS) solution at neutral pH. chemrxiv.orgresearchgate.net

Chemical Reactivity with Electrophiles (e.g., cyclic imine Mannich electrophiles)

The phenolic ring of tyrosine is nucleophilic and can react with suitable electrophiles. The reactivity of this compound with cyclic imine Mannich electrophiles has been systematically investigated to understand the potential for selective tyrosine bioconjugation. researchgate.net This reaction is a two-component Mannich-type reaction where the pre-formed cyclic imine acts as an electrophile, enhancing stability against hydrolysis compared to three-component systems. chemrxiv.org

The reaction proceeds under mild, biologically relevant conditions (PBS buffer, pH 7, 37 °C), with the electrophilic imine attacking the ortho position of the phenolic ring of this compound. chemrxiv.orgresearchgate.net This forms a stable carbon-carbon covalent bond, demonstrating a method for the specific modification of tyrosine residues. researchgate.netnih.gov The structure of the cyclic imine is critical to its reactivity; for example, iminolactones have been identified as suitable electrophiles for this purpose. researchgate.netchemrxiv.org

Reaction Kinetics and Selectivity in Biological Environment Models

The kinetics of the reaction between cyclic imines and this compound (Ac-Tyr-NHMe) have been quantified to assess their suitability as covalent inhibitors. chemrxiv.org Studies conducted under pseudo-first-order conditions (with an excess of the tyrosine analogue) allowed for the determination of reaction half-lives and second-order rate constants. chemrxiv.orgresearchgate.net

The selectivity of the reaction is a crucial aspect. The cyclic imine electrophiles show a high degree of selectivity for tyrosine. chemrxiv.org For instance, when the reaction is conducted in the presence of other nucleophilic amino acid mimics, such as N-acetyl-cysteine methyl amide, the reaction with the tyrosine analogue still proceeds, although the rate may be slightly slowed. chemrxiv.org This indicates a kinetic preference for tyrosine modification over cysteine. The reaction with glutathione, a highly abundant cellular thiol, also shows that the tyrosine adduct can be formed, highlighting the potential for these electrophiles to function within a complex biological milieu. chemrxiv.org

Interactive Table: Reaction Kinetics of Cyclic Imines with this compound

The following table summarizes the kinetic data for the reaction of various cyclic imine electrophiles (5 mM) with this compound (100 mM) in PBS at pH 7 and 37 °C. chemrxiv.org

| Cyclic Imine | Reaction Half-life (t₁/₂) (hours) | Second-order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Cyclohexyliminolactam (Imine 1) | 8 ± 1 | 0.0029 ± 0.0002 |

| Iminolactone Ester (Imine 2) | 1.1 ± 0.1 | 0.021 ± 0.001 |

| Iminium (Imine 3) | 2.0 ± 0.2 | 0.011 ± 0.001 |

| Aromatic Amide (Imine 4) | No Reaction | No Reaction |

Computational and Theoretical Investigations

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to model the behavior of molecules. DFT, in particular, has proven effective for studying dipeptide analogues by providing a balance between computational cost and accuracy. researchgate.net Studies on similar aromatic amino acid derivatives often employ DFT functionals like B3LYP and M05-2X to analyze conformational properties and electronic structures. nih.govresearchgate.net

The conformational flexibility of N-Acetyl-L-tyrosine methylamide is determined by the rotation around several single bonds. Its potential energy surface (PES) is a complex, multidimensional landscape defined by four key torsional angles: φ, ψ, χ1, and χ2. conicet.gov.aru-szeged.hu The exploration of this 4D-Ramachandran potential energy hypersurface is crucial for identifying all possible stable structures. u-szeged.hu

For the tyrosine dipeptide analogue, the exploration of the PES reveals the intricate interplay between the peptide backbone and the bulky phenolic side chain. researchgate.net Steric interactions involving the phenol (B47542) group play a significant role in defining the accessible conformational regions. researchgate.net Theoretical studies on analogous N-acetyl-amino-acid-N'-methylamides have shown that a full conformational space search can identify dozens of unique conformers on the PES, far more than simple models would predict. conicet.gov.aracs.org The analysis of the PES for this compound highlights how stabilizing interactions, such as those between an N-H bond and the aromatic ring, contribute significantly to the shape of the energy landscape. nih.gov

DFT calculations are used to locate and predict the relative stabilities of the various energy minima on the potential energy surface. For the tyrosine dipeptide analogue (Ac-Tyr-NMe), these calculations show that the conformational preferences are governed by a delicate balance of backbone and side-chain interactions. nih.gov In the gas phase, the most stable conformations are often stabilized by intramolecular hydrogen bonds. nih.gov

A study using DFT methods identified several stable conformers for Ac-Tyr-NMe. The relative stability is determined by a combination of factors, including steric hindrance from the phenol side chain and favorable non-covalent interactions. researchgate.net The conformations are typically categorized based on their backbone dihedral angles (φ, ψ), corresponding to well-known structures like β-sheets and γ-turns. The orientation of the aromatic side chain (χ1, χ2) further differentiates the conformers. The table below summarizes key stable conformations predicted for similar dipeptide analogues, illustrating the types of structures identified through computational methods.

| Conformer Type | Typical Backbone Dihedral Angles (φ, ψ) | Key Stabilizing Interactions |

| β-Strand | φ ≈ -120°, ψ ≈ +120° | Extended backbone, minimal steric clash |

| Inverse γ-turn | φ ≈ -75°, ψ ≈ +75° | C=O(i)···H-N(i+2) hydrogen bond |

| Helical (αR) | φ ≈ -60°, ψ ≈ -45° | Resembles right-handed α-helix turn |

| Polyproline II (PPII) | φ ≈ -75°, ψ ≈ +145° | Extended, left-handed helical structure |

This table represents typical conformations found in dipeptide analogues; specific values for this compound depend on the computational level of theory.

The electronic structure of this compound dictates its reactivity and interactions. DFT calculations are employed to analyze various electronic descriptors. nih.gov For instance, studies on L-tyrosine using DFT have investigated properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, ionization potential, and electron affinity. nih.gov

Natural Bond Orbital (NBO) analysis is a common technique applied to the results of DFT calculations to understand charge distribution and intramolecular interactions. nih.gov In related aromatic amino acids, NBO analysis has revealed that upon ionization, a positive charge tends to localize on either the aromatic side chain or the peptide backbone, depending on the conformation. nih.govresearchgate.net This charge localization is governed by the relative ionization energies of the two molecular fragments. Such analyses are critical for understanding electron transfer processes, which are relevant to the function of tyrosine residues in many biological systems. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion, MD simulations can track the movements of atoms over time, offering a detailed picture of conformational dynamics and interactions with the environment, such as a solvent. nih.gov

The conformational preferences of this compound can change dramatically in a solution compared to the gas phase. MD simulations are used to explore these dynamics by explicitly modeling the surrounding solvent molecules. nih.gov Studies on similar dipeptides have found that they exist as an ensemble of conformations in solution rather than a single, rigid structure. nih.gov Short-range interactions within the dipeptide itself are often insufficient to stabilize a single conformation, like a bend, without the influence of the surrounding environment or longer-range interactions found in a full protein. nih.gov

Computational studies combining DFT with continuum solvent models for the tyrosine dipeptide analogue show that an aqueous environment significantly modifies the potential energy surface. nih.gov Specifically, polar solvents tend to stabilize more open or extended conformations, as well as helical structures, by weakening intramolecular hydrogen bonds in favor of interactions with water molecules. researchgate.netnih.gov This leads to a general widening of low-energy regions on the PES, increasing the molecule's conformational flexibility in solution. nih.gov

Accurately modeling the interactions between this compound and the solvent is crucial for predicting its behavior in a realistic environment. One widely used approach is the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium. researchgate.netnih.gov This method has been successfully applied to the tyrosine dipeptide analogue to calculate the contributions of the solvent to the stability of different conformers. researchgate.net

Quantum Chemical Calculations for Binding Energy and Structural Assignments

Quantum chemical calculations serve as a powerful tool for the detailed investigation of the conformational landscape and energetic properties of peptides and their derivatives, such as this compound. These computational methods, including ab initio and Density Functional Theory (DFT), are instrumental in assigning stable structures and understanding the intricate balance of forces that govern molecular conformation.

Theoretical conformational analysis of analogous molecules, like N-acetyl-L-tryptophan-N-methylamide, has been successfully performed using ab initio molecular orbital computations. conicet.gov.ar Such studies explore the full conformational space by mapping the potential energy surface as a function of backbone (φ, ψ) and side-chain (χ) dihedral angles. conicet.gov.ar For instance, in a comprehensive study of N-acetyl-L-tryptophan-N-methylamide, 36 stable conformers were identified, and their relative stabilities were analyzed based on side-chain–backbone interactions. conicet.gov.ar This type of exhaustive analysis allows for the identification of all possible backbone conformations. conicet.gov.ar

Similarly, the conformational space of N-acetyl-L-cysteine-N-methylamide has been explored using both ab initio (RHF/6-31G(d)) and DFT (B3LYP/6-31G(d)) methods. nih.gov These calculations can predict numerous stable structures and can also reveal conformational shifts when moving to higher levels of theory. nih.gov The insights gained from these studies on molecules with polar side chains offer a valuable framework for understanding the conformational preferences of this compound, which also possesses a polar phenolic group. nih.gov The spatial structure of N-acetyl-L-lysine methylamide has also been analyzed, taking into account non-bonded and electrostatic interactions, torsional energy, and hydrogen bonding to describe the conformational capacities of the backbone and the interplay with the side chain. nih.gov

Quantum mechanics (QM) computations are also pivotal in determining the binding energies of molecules to their biological targets, such as enzymes. nih.gov While direct QM studies on the binding energy of this compound are not extensively documented in publicly available literature, the methodologies are well-established. For example, the binding energies of tyrosine kinase inhibitors have been determined using QM computations, highlighting the importance of accurate structural models and solvation energies in these calculations. nih.gov These studies underscore that errors in experimental structures and the choice of solvent models can significantly impact the calculated binding energies. nih.gov

The conformational preferences of related peptide models, such as N-acetyl-N′-methylprolineamide, have been investigated in different environments using a combination of DFT calculations and experimental techniques like 1H NMR. rsc.org Such studies reveal how conformer populations can change with the solvent, indicating that the conformational equilibrium is sensitive to environmental effects. rsc.org These findings are crucial for a comprehensive understanding of the behavior of this compound in biological systems.

Table 1: Theoretical Methods in Conformational Analysis of Related N-Acetyl-Amino Acid-N'-Methylamides

| Compound | Computational Method | Key Findings |

| N-acetyl-L-tryptophan-N-methylamide | Ab initio MO computations | Identified 36 stable conformers and analyzed side-chain-backbone interactions. conicet.gov.ar |

| N-acetyl-L-cysteine-N-methylamide | Ab initio (RHF/6-31G(d)) and DFT (B3LYP/6-31G(d)) | Explored the full conformational space and identified conformational migrations with higher theory levels. nih.gov |

| N-acetyl-L-lysine methylamide | Energy minimization considering non-bonded and electrostatic interactions, torsional energy, and hydrogen bonding. | Described conformational capacities of the backbone and the interdependence of backbone and side chain structures. nih.gov |

| N-acetyl-N′-methylprolineamide | DFT (M06-2X/aug-cc-pVTZ) and 1H NMR | Determined stable conformers and evaluated conformational preferences in different media, showing sensitivity to solvent effects. rsc.org |

Molecular Modeling for Structure-Activity Relationship Elucidation in Enzymatic Contexts

Molecular modeling techniques, including quantitative structure-activity relationship (QSAR) and molecular docking, are indispensable for elucidating the structure-activity relationships (SAR) of molecules like this compound in enzymatic contexts. These methods help in understanding how the structural features of a compound influence its biological activity and its interactions with enzyme active sites.

N-Acetyl-L-tyrosine itself is a precursor to L-tyrosine, which is essential for the synthesis of key catecholamine neurotransmitters through enzymatic pathways. patsnap.com The enzymatic conversion of L-tyrosine to L-DOPA by tyrosine hydroxylase is a critical step in this process. patsnap.com Understanding the interaction of tyrosine derivatives with such enzymes is crucial. Molecular modeling studies on related systems provide a blueprint for how this compound might be investigated.

QSAR studies on L-tyrosine scaffold-based inhibitors of enzymes like matrix metalloproteinases (MMPs) have demonstrated the utility of these models in predicting inhibitory activities. researchgate.net Such models can identify key molecular descriptors—related to size, shape, flexibility, and branching—that are important for biological activity. researchgate.net For instance, a QSAR model for MMP-2 inhibitors based on an L-hydroxy tyrosine scaffold was developed to screen for new, potent inhibitors. researchgate.net

Molecular docking is another powerful technique used to predict the binding orientation and affinity of a ligand to its target enzyme. Docking studies performed on acetylcholinesterase inhibitors, for example, have identified key amino acid residues in the active site that are crucial for ligand binding. physchemres.org Similar approaches could be applied to this compound to understand its potential interactions with various enzymes. For instance, docking simulations can reveal the binding mode and affinity of compounds with the active sites of enzymes, as shown in studies of inhibitors for enzymes like 3CLpro, sPLA2, and cPLA2. mdpi.com

The development of SAR models can be further enhanced by techniques like the activity atlas model, which uses field-based alignment to understand the electrostatic and shape properties that contribute to activity. mdpi.com This approach helps in identifying common features among active molecules, guiding the design of new compounds with improved potency. mdpi.com Structure-activity relationship studies on tyrosine kinase inhibitors have also successfully led to the development of potent and specific inhibitors by modifying substituents on the core structure to enhance binding and solubility. nih.gov

By applying these computational methodologies, researchers can gain detailed insights into how this compound and its structural analogs interact with enzymatic targets, paving the way for the rational design of new molecules with specific biological functions.

Biochemical and Enzymatic Activity Modeling

Role as a Substrate or Modulator in Enzymatic Reactions

N-Acetyl-L-tyrosine methylamide's unique structure makes it an effective substrate and modulator in various enzymatic reactions, enabling researchers to investigate reaction kinetics and product formation in a controlled manner.

Tyrosinase-Mediated Hydroxylation and Oxidation (e.g., mushroom tyrosinase)

Mushroom tyrosinase utilizes N-Acetyl-L-tyrosine as a substrate for both hydroxylation and oxidation reactions. researchgate.net The enzyme's monophenolase activity converts N-acetyl-L-tyrosine to N-acetyl-L-DOPA, which is then oxidized by the diphenolase activity to N-acetyl-dopaquinone. researchgate.netnih.gov A key feature of using this compound is that the acetyl group on the amino acid prevents the subsequent intramolecular cyclization of N-acetyl-dopaquinone, effectively halting the reaction at this stage. nih.govnih.gov This blockage allows for a more direct measurement of tyrosinase activity by monitoring the depletion of the initial substrate. nih.gov

The enzymatic conversion of N-Acetyl-L-tyrosine by mushroom tyrosinase leads to the formation of N-acetyl dopa, which is subsequently oxidized to N-acetyl dopaquinone (B1195961), a product with a maximum absorbance at approximately 390 nm. researchgate.net In the absence of inhibitors, the concentration of N-Acetyl-L-tyrosine decreases over time, indicating its transformation by tyrosinase. nih.gov For instance, in one study, the concentration of N-Acetyl-L-tyrosine decreased by 44.35% after 20 minutes and by 73.07% after one hour. nih.gov

Several modulators can influence the kinetics and product profiles of the tyrosinase-mediated oxidation of N-Acetyl-L-tyrosine.

Hydrogen Peroxide (H2O2): H2O2 shortens the lag period of the hydroxylation of N-Acetyl-L-tyrosine. researchgate.net It also appears to convert N-acetyl dopaquinone into a pink-violet product with an absorbance maximum around 490 nm. researchgate.net

Hydroxylamine (NH2OH): Similar to H2O2, NH2OH also reduces the lag phase of the hydroxylation reaction. researchgate.net In its presence, a pink-violet product is also formed, likely due to the interaction between N-acetyl dopaquinone and NH2OH. researchgate.net

Kojic Acid: This compound is an effective inhibitor of the hydroxylation of N-Acetyl-L-tyrosine by mushroom tyrosinase, both in the absence and presence of H2O2. researchgate.net In the presence of kojic acid, N-acetyl dopaquinone appears to oxidize kojic acid, resulting in a yellow product. researchgate.net

| Modulator | Effect on Reaction Kinetics | Effect on Product Profile |

| H2O2 | Shortens lag period of hydroxylation. researchgate.net | Converts N-acetyl dopaquinone to a pink-violet product (λmax ≈ 490 nm). researchgate.net |

| NH2OH | Shortens lag period of hydroxylation. researchgate.net | Forms a pink-violet product, likely from the reaction with N-acetyl dopaquinone. researchgate.net |

| Kojic Acid | Inhibits the rate of hydroxylation. researchgate.net | Leads to the formation of a yellow product from the oxidation of kojic acid by N-acetyl dopaquinone. researchgate.net |

Enzyme Inhibition Studies

Derivatives of N-Acetyl-L-tyrosine have been synthesized and evaluated for their inhibitory effects on various enzymes, demonstrating the importance of this scaffold in drug discovery and design.

Studies on N-acyl-L-tyrosine derivatives have revealed a clear correlation between their structural features and their potency as enzyme inhibitors. For instance, a series of N-acyl-L-tyrosine derivatives were synthesized and tested as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a promising target for the treatment of type 2 diabetes and obesity. nih.govnih.govresearchgate.net Among the synthesized compounds, one particular derivative (compound 8f) exhibited the most potent inhibitory activity with an IC50 value of 1.48 ± 0.09 μM. nih.govresearchgate.net Kinetic studies identified this compound as a competitive inhibitor of PTP1B. nih.govresearchgate.net Molecular docking simulations suggested that the carboxyl group of this inhibitor forms hydrogen bonds with key amino acid residues in the active site of PTP1B, while its phenyl group is situated within a hydrophobic pocket. nih.govresearchgate.net

Similarly, other L-tyrosine derivatives have been shown to be potent inhibitors of matrix metalloproteinase 2 (MMP-2). nih.gov The inhibitory potency of these compounds was found to be comparable to that of a known MMP-2 inhibitor. nih.gov These findings highlight how modifications to the N-acyl and other parts of the L-tyrosine structure can be fine-tuned to achieve high inhibitory activity against specific enzymatic targets.

| Enzyme Target | Derivative Class | Key Findings | IC50 Value |

| PTP1B | N-acyl-L-tyrosine derivatives | Competitive inhibition; H-bonding and hydrophobic interactions are crucial for binding. nih.govresearchgate.net | 1.48 ± 0.09 μM (for compound 8f) nih.govresearchgate.net |

| MMP-2 | L-tyrosine derivatives | Potent inhibition comparable to positive controls. nih.gov | 0.013 ± 0.001 μM (for compound 6h) nih.gov |

| SHP-2 | Various small molecules | Allosteric inhibition is a promising strategy. nih.gov | Varies depending on the inhibitor. |

Involvement in Metabolic Pathways as a Research Model

N-Acetyl-L-tyrosine serves as a valuable research model for studying metabolic pathways, particularly those related to stress response and neurotransmitter synthesis. nih.govpatsnap.com When ingested, N-Acetyl-L-tyrosine is deacetylated in the liver, converting it back to L-tyrosine. patsnap.com This L-tyrosine then becomes available as a precursor for the synthesis of catecholamines, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). patsnap.com

Recent research has identified N-Acetyl-L-tyrosine as an endogenous factor that triggers mitohormesis, a protective cellular response to stress. nih.govmedchemexpress.com Under stressful conditions, the concentration of N-Acetyl-L-tyrosine increases in the blood. nih.govmedchemexpress.com This elevation leads to a transient and small increase in mitochondrial reactive oxygen species (ROS), which in turn activates protective signaling pathways. nih.govhmdb.camedchemexpress.com This process involves the activation of the FoxO transcription factor, leading to increased expression of antioxidant enzymes. nih.govhmdb.camedchemexpress.com These findings suggest that N-Acetyl-L-tyrosine plays a vital role in cellular stress adaptation and can be used as a model to investigate these metabolic and signaling cascades. nih.govmedchemexpress.com However, it is noteworthy that in some cellular models, N-acetyl-L-tyrosine showed little to no effect on regulating melanogenesis, unlike its parent compound L-tyrosine. researchgate.netresearchgate.net

Deacetylation to L-tyrosine in Model Systems

N-Acetyl-L-tyrosine (NALT) is a modified form of the amino acid L-tyrosine. patsnap.com The addition of an acetyl group is intended to enhance its stability and absorption within the body. mindlabpro.com For NALT to become biologically active, it must first undergo deacetylation, a process that converts it back into L-tyrosine. patsnap.com This conversion primarily occurs in the liver, making L-tyrosine available for various metabolic functions. patsnap.com

In a study using a total parenteral nutrition regimen in rats, the infusion of N-acetyl-U-14C-L-tyrosine led to the rapid labeling of tissue tyrosine pools. nih.gov This indicates that the deacetylation process is efficient, allowing the released tyrosine to be incorporated into tissue proteins and utilized in other metabolic pathways. nih.gov The study also noted the production of 14CO2, further confirming the metabolic utilization of the liberated tyrosine. nih.gov However, the effectiveness of N-Acetyl-L-tyrosine as a prodrug for delivering tyrosine has been questioned, with some research suggesting it is the least effective among the prodrugs tested in raising brain tyrosine levels in mice. nih.gov

The primary purpose of this conversion is to make L-tyrosine available for critical bodily functions, most notably the synthesis of neurotransmitters. patsnap.com

Precursor Role in Neurotransmitter Synthesis Pathways (dopamine, norepinephrine, epinephrine) in Mechanistic Studies

Once deacetylated to L-tyrosine, the compound serves as a crucial precursor for the synthesis of catecholamines, a group of neurotransmitters that includes dopamine, norepinephrine, and epinephrine. patsnap.com These neurotransmitters are fundamental for regulating mood, cognition, and the body's response to stress. patsnap.com

The synthesis pathway begins with the conversion of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) by the enzyme tyrosine hydroxylase. patsnap.comnih.gov This is considered the rate-limiting step in catecholamine synthesis. nih.gov Following this, L-DOPA is decarboxylated by the enzyme aromatic L-amino acid decarboxylase to produce dopamine. patsnap.com Dopamine itself has various functions in the brain, including the regulation of movement, motivation, and reward. patsnap.com

Dopamine then acts as a precursor for the synthesis of norepinephrine and epinephrine through further enzymatic reactions. patsnap.com Dopamine β-hydroxylase converts dopamine to norepinephrine, and phenylethanolamine N-methyltransferase subsequently converts norepinephrine to epinephrine. patsnap.com By providing a source of L-tyrosine, N-Acetyl-L-tyrosine supports the production of these essential neurotransmitters, which may be particularly beneficial during periods of high cognitive demand or stress when the need for catecholamines increases. patsnap.com

Influence on Cellular Functions (e.g., protein synthesis, metabolic pathways) in in vitro models

In vitro studies have begun to elucidate the broader influence of N-Acetyl-L-tyrosine on cellular functions beyond neurotransmitter synthesis. Research using Drosophila S2 cells has demonstrated that NALT can induce a state of stress acclimation at the cellular level. nih.gov Treatment with NALT was found to significantly increase cellular survival following lethal heat stress, indicating a protective effect. nih.gov

This protective mechanism appears to be linked to a phenomenon known as mitohormesis, where a mild stressor induces a beneficial adaptive response. nih.govnih.gov NALT has been shown to transiently perturb mitochondria, leading to a small increase in the production of reactive oxygen species (ROS). nih.govnih.gov This, in turn, activates a retrograde signaling response involving the transcription factor FoxO and Keap1. nih.govnih.govmedchemexpress.com The activation of this pathway enhances the expression of antioxidant enzyme genes, leading to a cytoprotective effect. nih.govmedchemexpress.com

Specifically, in Drosophila larvae and cultured cells, NALT-dependent FoxO activation was shown to increase the gene expression of antioxidant enzymes and Keap1. nih.govnih.gov Furthermore, studies in rat models have demonstrated that the tyrosine made available from N-Acetyl-L-tyrosine is incorporated into protein, highlighting its role in protein synthesis. nih.gov

The table below summarizes the findings from in vitro studies on the influence of N-Acetyl-L-tyrosine on cellular functions.

| Cellular Function | Model System | Key Findings | Reference |

| Stress Tolerance | Drosophila S2 cells | Increased cellular survival after lethal heat stress. | nih.gov |

| Mitohormesis | Drosophila larvae and cultured cells | Induces a transient increase in mitochondrial ROS, leading to a protective response. | nih.govnih.gov |

| Gene Expression | Drosophila S2 cells | Activates FoxO-Keap1 signaling, increasing the expression of antioxidant enzymes. | nih.gov |

| Protein Synthesis | Adult rats (in vivo) | Liberated tyrosine is incorporated into tissue protein. | nih.gov |

Advanced Research Applications

Development of Tyrosine-Specific Bioconjugation Strategies

The selective modification of proteins is a crucial technique in chemical biology and drug development. rsc.org Tyrosine, with its phenolic side chain, presents a unique target for site-specific bioconjugation. nih.gov

Use as a Model for Site-Specific Radiolabeling of Biomolecules (e.g., with [18F]FS-PTAD)

N-Acetyl-L-tyrosine methylamide has been utilized as a model compound to develop and optimize methods for the site-specific radiolabeling of biomolecules. nih.gov One such method involves the use of 4-(p-[(¹⁸F]fluorosulfonyl)phenyl)-1,2,4-triazoline-3,5-dione ([(¹⁸F]FS-PTAD), a novel prosthetic group for the radiofluorination of tyrosine residues. nih.gov The coupling of [(¹⁸F]FS-PTAD with this compound is achieved in a buffered aqueous solution at room temperature, demonstrating the feasibility of this approach for labeling small molecules containing tyrosine. nih.gov This "tyrosine-click" reaction is highly selective, showing minimal reactivity with other amino acids like tryptophan and lysine (B10760008) under aqueous buffered conditions. nih.gov The development of such tyrosine-specific labeling strategies is significant as it expands the toolkit for creating radiolabeled peptides and proteins for applications in positron emission tomography (PET) imaging. researchgate.netnih.gov

Electrochemical Properties and Redox Mechanisms

The redox properties of tyrosine are fundamental to its role in a wide range of biological electron transfer reactions. nih.gov this compound serves as a model to investigate these complex processes.

Electrode Potentials of Aromatic Amino Acid Radical/Amino Acid Couples

The electrode potentials for the radical/amino acid couples of aromatic amino acids, including a derivative of this compound (N-acetyl-L-tyrosine methyl ester), have been determined using cyclic voltammetry and pulse radiolysis experiments. nih.gov At pH 7, the electrode potential for the tyrosyl radical/tyrosine couple (E°'(TyrO•,H⁺/TyrOH)) is approximately 0.97 ± 0.01 V. nih.gov This value is very close to that of the tryptophan radical/tryptophan couple, suggesting that electron transfer pathways involving both residues in proteins would be nearly thermoneutral. nih.gov

Proton-Coupled Electron Transfer Pathways in Model Peptides

The oxidation of tyrosine in biological systems often involves proton-coupled electron transfer (PCET), a mechanism where both an electron and a proton are transferred. nih.govdiva-portal.org Studies on model systems like N-acetyl-L-tyrosinamide (NAYA) have been instrumental in understanding these pathways. nih.gov The oxidation of tyrosine can proceed through stepwise or concerted mechanisms, and the dominant pathway is influenced by factors like pH and the surrounding environment. nih.govdiva-portal.org For instance, in a model protein system, the PCET mechanism for a buried tyrosine residue was found to be a combination of a stepwise pathway dominating at high pH and a concerted pathway at lower pH. nih.gov Understanding these mechanisms is crucial as they are central to the function of many enzymes. nih.govdiva-portal.orgrsc.org

Applications in Materials Science and Biomedical Engineering

The unique reactivity of the tyrosine side chain is being exploited in the development of novel biomaterials. nih.gov

For example, tyrosine residues can be used for the bio-orthogonal cross-linking of engineered protein hydrogels. nih.govnih.gov This involves the selective functionalization of tyrosine with azide-bearing 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). nih.gov These azide-functionalized proteins can then be cross-linked with proteins containing bicyclononyne (BCN) groups via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to form hydrogels. nih.govnih.gov This method allows for precise control over the biochemical and mechanical properties of the hydrogels, making them promising materials for 3D cell culture and tissue engineering applications. nih.govresearchgate.net

Insights into Cellular Stress Response and Signaling

Recent research has highlighted the role of N-acetyl-L-tyrosine (NAT), a closely related compound, as an endogenous factor that triggers mitohormesis, a protective cellular stress response. nih.govnih.gov

Under stress conditions, NAT levels increase, leading to a transient and small increase in mitochondrial reactive oxygen species (ROS). nih.govnih.gov This mild oxidative stress activates a signaling cascade involving the transcription factor FoxO. nih.govnih.gov FoxO activation, in turn, increases the expression of antioxidant enzymes and Keap1, ultimately enhancing the cell's tolerance to stress. nih.govnih.gov This process suggests that N-acetylated tyrosine derivatives can play a significant role in cellular signaling pathways that govern stress resistance and homeostasis. nih.govresearchgate.netmdpi.comsemanticscholar.org

Future Research Directions

Elucidation of Complex Intermolecular Interactions in Dynamic Systems

A critical area for future research is the detailed examination of the intermolecular interactions of N-Acetyl-L-tyrosine methylamide in dynamic biological systems. Understanding how this compound interacts with other molecules, such as proteins and lipids, is fundamental to deciphering its potential biological roles. nih.gov

Research into the intermolecular interactions of similar compounds, like N-acetyl-L-tyrosine ethyl ester (ATEE), has utilized techniques such as UV-vis absorption, fluorescence, and time-resolved spectroscopy to study complex formation with other molecules. researchgate.net These studies have revealed insights into quenching mechanisms and the formation of non-fluorescent ground-state complexes. researchgate.net Similar methodologies could be applied to this compound to determine its binding constants, thermodynamic parameters of interaction, and the specific nature of the forces involved, such as hydrogen bonding. researchgate.net

Table 1: Research Findings on Intermolecular Interactions of Tyrosine Analogs

| Compound | Interacting Molecule | Key Findings |

| N-acetyl-l-tyrosinamide (NAYA) | N,N-dimethylacetamide, N-methylacetamide, urea | Ligand binding constants ranged from 0.18 to 4 M-1, increasing with solvent polarity. The carbonyl oxygen was suggested to be responsible for hydrogen bonding. researchgate.net |

| N-acetyl-l-tyrosine ethyl ester (ATEE) | Tolmetin | Formation of a non-fluorescent complex in the ground state, leading to fluorescence quenching. researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Advanced Spectroscopic Techniques for Real-Time Conformational Dynamics

The conformational flexibility of this compound is another crucial aspect that will influence its biological activity. Advanced spectroscopic techniques are pivotal for studying these dynamics in real-time. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR, have been used to identify the structure of related compounds like N-acetyl-l-tyrosine. embopress.org

Future studies should employ a suite of advanced spectroscopic methods to probe the conformational landscape of this compound under various environmental conditions. This could provide a detailed picture of its structural flexibility and how it might adapt to different biological environments.

Refinement of Computational Models for Enhanced Predictive Power in Biological Systems

Computational modeling offers a powerful tool to complement experimental studies. The development and refinement of computational models can provide predictive insights into the behavior of this compound at a molecular level. Methods like Density Functional Theory (DFT) have been successfully used to determine the geometrical parameters of complexes involving tyrosine derivatives. researchgate.net

For this compound, future computational work should focus on:

Developing accurate force fields for molecular dynamics simulations to study its behavior in solution and in complex with biomolecules.

Employing quantum mechanical calculations to understand its electronic structure and reactivity.

Integrating experimental data with computational models to create a more robust and predictive understanding of its properties. nih.gov

The success of computational models in predicting RNA modification sites suggests the potential for similar approaches to elucidate the functional aspects of small molecules like this compound. nih.gov

Exploring Novel Biochemical Pathways and Molecular Mechanisms of Action in Controlled Research Environments

A significant avenue for future research lies in the exploration of novel biochemical pathways and the molecular mechanisms through which this compound may act. While the primary mechanism of its precursor, N-acetyl-L-tyrosine, is thought to involve its conversion to L-tyrosine, the methylamide modification could lead to distinct metabolic fates and biological activities. patsnap.com

Studies on N-acetyl-l-tyrosine (NAT) have shown that it can act as an intrinsic triggering factor of mitohormesis in stressed animals, a process involving a transient increase in reactive oxygen species (ROS) production by mitochondria. embopress.orgnih.gov This leads to the activation of protective cellular responses. nih.gov Research has indicated that NAT concentrations increase in response to stress and can enhance stress tolerance. embopress.orgnih.gov

Future investigations into this compound should be conducted in controlled research environments to:

Determine if it is metabolized and, if so, identify the metabolic pathways and enzymes involved.

Investigate its potential to influence cellular signaling pathways, similar to the observed effects of NAT on mitohormesis. nih.gov

Explore its interaction with specific molecular targets, which could reveal novel mechanisms of action.

Understanding the fundamental biochemistry of this compound is essential. researchgate.net The unique chemical properties endowed by the phenol (B47542) group of the tyrosine backbone allow for a wide range of transformations and interactions that can have significant biological implications. bohrium.com

Q & A

Q. What are best practices for ensuring reproducibility in bioavailability studies?

- Recommendations :

- Use certified reference materials (e.g., USP 537-55-3) .

- Pre-treat biological samples with protease inhibitors to prevent degradation .

Data Contradiction Analysis

- Bioavailability Claims : Some studies report enhanced brain uptake due to acetylation , while others note limited conversion to tyrosine . Resolve by comparing AUC (area under the curve) in plasma vs. cerebrospinal fluid across species.

- Cognitive Effects : Discrepancies may stem from baseline neurotransmitter levels in test subjects. Stratify cohorts by stress biomarkers (e.g., cortisol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.